methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate
Description
Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a 4-methyl-substituted 2H-chromen-2-one core. Key structural features include:
- 3-position: An acetoxy group (CH2COOCH3).
- 7-position: A 2-oxocyclohexyloxy substituent, introducing a cyclic ketone moiety.
- 4-position: A methyl group enhancing steric and electronic effects.
While direct biological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate diverse applications, suggesting its relevance in drug discovery and material science.
Properties
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-11-13-8-7-12(24-16-6-4-3-5-15(16)20)9-17(13)25-19(22)14(11)10-18(21)23-2/h7-9,16H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYJCPYWIJUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 2-oxocyclohexanol in the presence of a suitable catalyst such as N,N’-carbonyldiimidazole. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The chromen core can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways.
Comparison with Similar Compounds
The target compound is compared to structurally related coumarin derivatives, focusing on substituent variations and their implications.
Structural Analogues and Substituent Effects
*Calculated molecular weight based on structural formula.
Key Observations:
7-Position Substituents: The 2-oxocyclohexyloxy group in the target compound introduces a cyclic ketone, which may enhance solubility in polar solvents compared to aromatic substituents (e.g., 4-methylbenzoate ).
3-Position Modifications :
- All compounds retain an acetoxy group, suggesting its role in maintaining structural rigidity or participating in esterase-mediated hydrolysis.
Physicochemical and Structural Analysis
- Solubility : The 2-oxocyclohexyloxy group may reduce crystallinity compared to aromatic substituents, enhancing bioavailability.
- Metabolic Stability : Aliphatic substituents (e.g., cyclohexyl) are less prone to oxidative metabolism than benzyl groups .
- Crystallography : SHELX programs are standard for resolving anisotropic displacement parameters in such compounds.
Biological Activity
Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Overview of the Compound
This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities. The compound features a chromen core with various functional groups that contribute to its unique chemical properties and potential therapeutic applications.
The synthesis of this compound typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 2-oxocyclohexanol. This reaction is often catalyzed by N,N’-carbonyldiimidazole under mild conditions to ensure high yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | Methyl 2-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]acetate |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In a study screening various coumarin derivatives against human tumor cell lines, this compound demonstrated notable efficacy against breast cancer (MCF-7) cells with an IC50 value indicating potent cytotoxicity .
Table 1: Anticancer Activity Against MCF-7 Cells
| Compound | IC50 (µM) |
|---|---|
| Methyl {4-methyl-2-oxo...acetate | 9.54 |
| Other coumarin derivatives | Varies |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation .
Additional Biological Activities
In addition to its anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate its effectiveness against specific pathogens.
- Anti-inflammatory Effects : Some derivatives of chromen compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
A series of studies have focused on the biological evaluation of methyl {4-methyl-2-oxo...acetate and related compounds. For instance, a comprehensive screening conducted at the National Cancer Institute revealed that several coumarin derivatives exhibited strong activity against both MCF-7 and hepatocellular carcinoma (HePG-2) cell lines. Among these, compounds structurally similar to methyl {4-methyl...acetate were highlighted for their promising anticancer effects .
Q & A
Q. Critical parameters :
- Moisture-free conditions to avoid hydrolysis of intermediates.
- Strict temperature control during cyclization to prevent side reactions.
Basic: What purification techniques are recommended for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials and byproducts .
- Column chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1) resolves closely related derivatives .
Basic: Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns protons and carbons in the chromenone core, ester groups, and cyclohexyl substituents. Key signals include:
- δ 2.1–2.5 ppm (cyclohexyl protons).
- δ 6.3–6.8 ppm (aromatic protons on the coumarin ring) .
- IR spectroscopy : Confirms ester carbonyl (C=O) stretches at 1720–1750 cm⁻¹ and lactone (C=O) at 1680–1700 cm⁻¹ .
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the 2-oxocyclohexyloxy group .
Advanced: How can researchers investigate its interactions with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., cyclooxygenase-2) or receptors .
- Molecular docking : Predicts binding modes using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the cyclohexyl group .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess selectivity .
Advanced: What computational strategies optimize its pharmacokinetic properties?
- QSAR modeling : Correlates substituent effects (e.g., lipophilicity of the cyclohexyl group) with bioavailability. Tools like Schrödinger’s QikProp predict logP and solubility .
- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., ester hydrolysis) for structural modification .
Advanced: How to assess its stability under varying experimental conditions?
- Degradation studies :
Advanced: How to resolve contradictions in reported biological activity data?
Case example : Discrepancies in antimicrobial activity may arise from substituent stereochemistry or assay conditions.
- Comparative SAR table :
| Substituent at 7-position | Biological Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 2-Oxocyclohexyloxy | 8.2 (E. coli) | |
| Phenoxy | 12.5 (E. coli) | |
| Methoxy | >25 (E. coli) |
- Methodological adjustments : Standardize broth microdilution assays (CLSI guidelines) and use isogenic bacterial strains .
Advanced: What strategies improve its pharmacological profile?
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to enhance oral absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve solubility and target tumor tissue .
Data Contradiction Analysis Example :
If anti-inflammatory activity varies across studies, evaluate:
- Cellular models : Primary macrophages vs. immortalized cell lines (e.g., RAW 264.7) may respond differently to COX-2 inhibition .
- Dose-response curves : Ensure IC₅₀ values are calculated under consistent conditions (e.g., 24-hour incubation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
